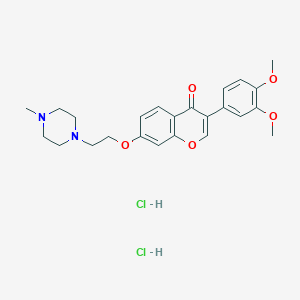
(2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzenecarboxylate” contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds and have been the subject of numerous studies .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. Thiazole derivatives are known to undergo a variety of chemical reactions, including hydrolysis . The specific reactions that “this compound” might undergo would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight, solubility, and stability, can be predicted based on its molecular structure . These properties can influence how the compound behaves in different environments and how it can be used .Scientific Research Applications
Synthesis and Biological Activity One study focused on the synthesis of thiosemicarbazides, triazoles, and Schiff bases starting from a related compound, methyl 2-(thiazol-2-ylcarbamoyl)acetate, which shares a similar thiazolyl structure with (2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzenecarboxylate. These synthesized compounds demonstrated significant antihypertensive α-blocking activity, highlighting the therapeutic potential of thiazolyl derivatives in cardiovascular diseases (B. F. Abdel-Wahab et al., 2008).
Antioxidant Properties Another research endeavor involved the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives, elucidated through spectral performances and subjected to quantum chemical calculations. Molecular docking was used to estimate their antioxidant efficacy, with in vitro studies confirming their significant antioxidant activity. This study showcases the potential of thiazole derivatives as antioxidants (A. Hossan, 2020).
Chemical Properties and Solubility Research on the solubility and chemical interactions of various compounds in organic solvents included studies on derivatives similar to this compound. Understanding these properties is crucial for applications in chemical synthesis and formulation (E. Qian et al., 2019).
Copper(II) Complexes and Biological Activity The synthesis of Schiff base dye ligands containing azo groups and their copper(II) and cobalt(II) complexes were explored. These complexes exhibited paramagnetic properties and were studied for their biological activity, demonstrating the diverse applications of thiazole derivatives in materials science and biochemistry (R. A. Ahmadi & S. Amani, 2012).
Corrosion Inhibition Thiazole-4-carboxylates were evaluated for their ability to inhibit corrosion of mild steel in acidic environments. This study highlights the application of thiazole derivatives in industrial maintenance and protection against corrosion (Y. El aoufir et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4S/c12-11-13-5-9(19-11)6-18-10(15)7-1-3-8(4-2-7)14(16)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDAXXUCUMQSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2997509.png)


![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide](/img/structure/B2997518.png)


![1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2997521.png)
![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)
![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide](/img/structure/B2997523.png)